Tolterodine

Catalog No.
S002305
CAS No.
124937-51-5
M.F
C22H31NO
M. Wt
325.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolterodine

CAS Number

124937-51-5

Product Name

Tolterodine

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1

InChI Key

OOGJQPCLVADCPB-HXUWFJFHSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Solubility

5.34e-03 g/L

Synonyms

Detrol, Detrol LA, Detrusitol, PHA 686464B, PHA-686464B, PHA686464B, Tartrate, Tolterodine, tolterodine, tolterodine tartrate, Unidet, Urotrol

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2

Description

The exact mass of the compound Tolterodine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.34e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenylpropanolamine. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    Muscarinic receptors are present in the muscles of the bladder wall. When stimulated by acetylcholine, a neurotransmitter, these receptors cause bladder muscle contractions. Tolterodine works by competitively blocking these receptors, thereby relaxing the bladder muscles and reducing involuntary contractions. This translates to a decrease in urinary urgency and frequency ].

  • Clinical Trials

    Extensive research has been conducted to evaluate the efficacy and safety of Tolterodine for OAB. Randomized, double-blind, placebo-controlled trials have demonstrated significant improvements in urinary frequency, urgency, and micturition (urination) volume compared to placebo [Source: "Tolterodine: A Review of Its Use in the Management of Urinary Incontinence." Drugs, U.S. National Library of Medicine, pubmed.ncbi.nlm.nih.gov, ].

  • Dosage and Formulation

    Research has explored different Tolterodine dosages and formulations. Extended-release (ER) formulations are often preferred due to their once-daily dosing regimen, improving patient compliance [Source: "Web-based trial to evaluate the efficacy and safety of tolterodine ER 4 mg in participants with overactive bladder: REMOTE trial." National Institutes of Health (.gov), pubmed.ncbi.nlm.nih.gov, ].

Physical Description

Solid

XLogP3

5.6

LogP

5.6
5.6

Appearance

Solid powder

UNII

WHE7A56U7K

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (67.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (34.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (99.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (26.79%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of overactive bladder (with symptoms of urinary frequency, urgency, or urge incontinence).
FDA Label

Livertox Summary

Tolterodine is an anticholinergic agent used to treat urinary incontinence and hyperactive bladder syndrome. Tolterodine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Anticholinergic Agents

Pharmacology

Tolterodine is a competitive muscarinic receptor antagonist. Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors. After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite. The 5-hydroxymethyl metabolite, which exhibits an antimuscarinic activity similar to that of tolterodine, contributes significantly to the therapeutic effect. Both tolterodine and the 5-hydroxymethyl metabolite exhibit a high specificity for muscarinic receptors, since both show negligible activity or affinity for other neurotransmitter receptors and other potential cellular targets, such as calcium channels. Tolterodine has a pronounced effect on bladder function. The main effects of tolterodine are an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, consistent with an antimuscarinic action on the lower urinary tract.
Tolterodine is a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.

MeSH Pharmacological Classification

Muscarinic Antagonists

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD07 - Tolterodine

Mechanism of Action

Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors. This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

124937-51-5

Wikipedia

Tolterodine tartrate
Tolterodine

Biological Half Life

1.9-3.7 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1:Cost-effectiveness of mirabegron compared to tolterodine ER 4 mg for overactive bladder in Canada. Herschorn S, Nazir J, Ramos B, Hakimi Z.Can Urol Assoc J. 2017 Mar-Apr;11(3-4):123-130. doi: 10.5489/cuaj.4114. PMID: 28515812 2:Comparisons of the Clinical Outcomes and Urodynamic Effects of Mirabegron versus Tolterodine Treatment for Female Overactive Bladder Syndrome: A Subgroup Analysis of a Controlled, Randomised, Prospective Study. Hsiao SM, Chang TC, Chen CH, Wu WY, Lin HH.Low Urin Tract Symptoms. 2017 Apr 23. doi: 10.1111/luts.12167. [Epub ahead of print] PMID: 28436145 3:Tolterodine Tartrate. Ananchenko G, Novakovic J.Profiles Drug Subst Excip Relat Methodol. 2017;42:339-403. doi: 10.1016/bs.podrm.2017.02.007. Epub 2017 Mar 30. PMID: 28431780 4:Tolterodine ER reduced increased bladder wall thickness in women with overactive bladder. A randomized, placebo-controlled, double-blind, parallel group study. Bray R, Cartwright R, Cardozo L, Hill S, Guan Z, Khullar V.Neurourol Urodyn. 2017 Apr 13. doi: 10.1002/nau.23281. [Epub ahead of print] PMID: 28407338 5:Role of tolterodine in the management of postoperative catheter-related bladder discomfort: Findings in a Nigerian teaching hospital. Tijani KH, Akanmu NO, Olatosi JO, Ojewola RW.Niger J Clin Pract. 2017 Apr;20(4):484-488. doi: 10.4103/1119-3077.196036. PMID: 28406132 Free Article

Explore Compound Types